REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12](=[O:14])[CH3:13])=[C:5]2[NH:15][CH:16]1[CH2:21][CH2:20][CH:19]([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH2:18][CH2:17]1.[Cl:27][C:28]1[CH:29]=[C:30](B(O)O)[CH:31]=[CH:32][C:33]=1[OH:34]>>[Cl:27][C:28]1[CH:29]=[C:30]([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[N:8]=[CH:7][C:6]([C:12](=[O:14])[CH3:13])=[C:5]3[NH:15][CH:16]2[CH2:21][CH2:20][CH:19]([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH2:18][CH2:17]2)[CH:31]=[CH:32][C:33]=1[OH:34]
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Name
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1-{6-bromo-4-[4-(diethylamino)cyclohexylamino]quinolin-3-yl}ethanone
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Quantity
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30 mg
|
Type
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reactant
|
Smiles
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BrC=1C=C2C(=C(C=NC2=CC1)C(C)=O)NC1CCC(CC1)N(CC)CC
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Name
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|
Quantity
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34 mg
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1O)B(O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
|
Smiles
|
ClC=1C=C(C=CC1O)C=1C=C2C(=C(C=NC2=CC1)C(C)=O)NC1CCC(CC1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |